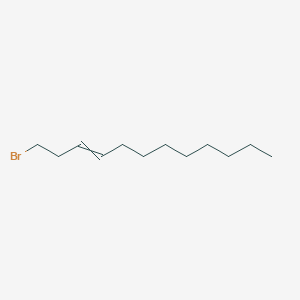
1-Bromododec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromododec-3-ene is an organic compound with the molecular formula C12H23Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the third carbon of a dodecene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromododec-3-ene can be synthesized through several methods. One common approach involves the bromination of dodec-3-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the allylic position, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and precise control of temperature and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromododec-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in organic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Dihalides: Formed through halogen addition.
Epoxides: Formed through oxidation.
Alkanes: Formed through reduction.
Applications De Recherche Scientifique
1-Bromododec-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other functionalized compounds.
Biology: Investigated for its potential use in modifying biological molecules and studying enzyme-catalyzed reactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1-Bromododec-3-ene in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations. For example, in radical bromination, the bromine radical abstracts a hydrogen atom from the allylic position, forming an allylic radical. This radical then reacts with another bromine molecule to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
1-Bromododec-3-ene can be compared with other brominated alkenes, such as:
1-Bromododec-1-ene: Similar structure but with the bromine atom attached to the first carbon.
1-Bromododec-2-ene: Bromine atom attached to the second carbon.
1-Bromododec-4-ene: Bromine atom attached to the fourth carbon.
Uniqueness: this compound is unique due to its specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The allylic position of the bromine atom makes it particularly reactive in radical and substitution reactions, distinguishing it from its isomers.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable intermediate in various synthetic processes
Propriétés
Numéro CAS |
62936-19-0 |
|---|---|
Formule moléculaire |
C12H23Br |
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
1-bromododec-3-ene |
InChI |
InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10H,2-8,11-12H2,1H3 |
Clé InChI |
MQLMJMLDYCCOHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



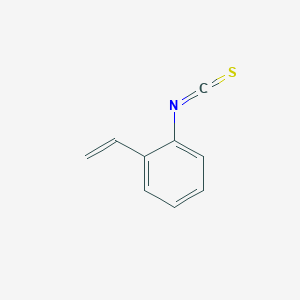
![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)

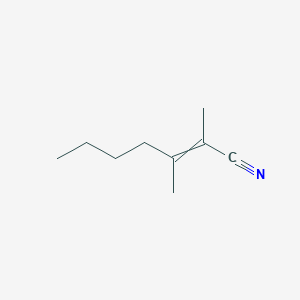

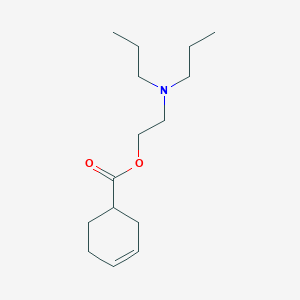

![1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol](/img/structure/B14510881.png)
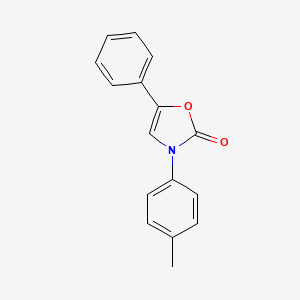
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)
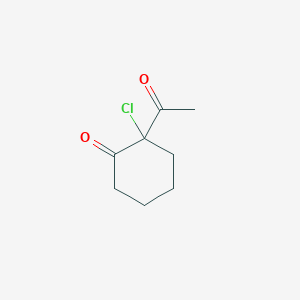
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)

